Superior Binding Affinity at the Human A2A Receptor Compared to Istradefylline
In a direct head-to-head comparison using the same recombinant human A2A receptor binding assay conditions, preladenant demonstrated a binding affinity (Ki) of 1.1 nM, which was 6-fold higher than that of the clinically approved A2A antagonist istradefylline (KW-6002), which had a Ki of 6.6 nM [1]. This difference in potency at the primary target is a critical factor for researchers requiring maximal receptor occupancy at lower concentrations.
| Evidence Dimension | Binding Affinity (Ki) at Human Adenosine A2A Receptor |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | Istradefylline (KW-6002): 6.6 nM |
| Quantified Difference | Preladenant has 6-fold higher affinity (lower Ki) |
| Conditions | Competition binding assay using recombinant human A2A receptors. |
Why This Matters
This 6-fold higher affinity translates to greater potency, allowing for lower effective concentrations in vitro and potentially influencing dosing and receptor occupancy in vivo.
- [1] Hodgson RA, et al. Characterization of the Potent and Highly Selective A2A Receptor Antagonists Preladenant and SCH 412348 in Rodent Models of Movement Disorders and Depression. J Pharmacol Exp Ther. 2009;330(1):294-303. View Source
